molecular formula C53H56ClF2N9O8 B12403789 PROTAC PARP/EGFR ligand 1

PROTAC PARP/EGFR ligand 1

Cat. No.: B12403789
M. Wt: 1020.5 g/mol
InChI Key: BNDSNLWRYZUWNY-GWHBCOKCSA-N
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Description

PROTAC PARP/EGFR ligand 1 is a bifunctional molecule designed to target and degrade specific proteins within cells. It is part of the proteolysis-targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade proteins of interest. This compound specifically targets poly(ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR), making it a promising candidate for cancer therapy and other diseases where these proteins play a critical role .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC PARP/EGFR ligand 1 involves the conjugation of two ligands: one that binds to PARP and another that binds to EGFR. These ligands are connected via a linker molecule. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

PROTAC PARP/EGFR ligand 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

Major Products

The major product of these reactions is the this compound molecule, which is characterized by its ability to bind and degrade both PARP and EGFR proteins .

Mechanism of Action

PROTAC PARP/EGFR ligand 1 exerts its effects by binding to both PARP and EGFR proteins and recruiting an E3 ubiquitin ligase. This leads to the polyubiquitination of the target proteins, marking them for degradation by the proteasome. The degradation of PARP and EGFR disrupts their respective signaling pathways, leading to the inhibition of cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC PARP/EGFR ligand 1 is unique in its ability to simultaneously target and degrade both PARP and EGFR proteins. This dual-targeting approach enhances its therapeutic potential by addressing multiple pathways involved in cancer progression .

Properties

Molecular Formula

C53H56ClF2N9O8

Molecular Weight

1020.5 g/mol

IUPAC Name

6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[(2S)-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxo-3-prop-2-ynoxypropan-2-yl]hexanamide

InChI

InChI=1S/C53H56ClF2N9O8/c1-3-25-72-32-45(61-48(66)14-6-5-11-26-73-47-30-39-43(31-46(47)71-2)58-33-59-50(39)60-35-17-19-42(56)40(54)29-35)52(69)57-20-10-4-7-15-49(67)64-21-23-65(24-22-64)53(70)38-27-34(16-18-41(38)55)28-44-36-12-8-9-13-37(36)51(68)63-62-44/h1,8-9,12-13,16-19,27,29-31,33,45H,4-7,10-11,14-15,20-26,28,32H2,2H3,(H,57,69)(H,61,66)(H,63,68)(H,58,59,60)/t45-/m0/s1

InChI Key

BNDSNLWRYZUWNY-GWHBCOKCSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)N[C@@H](COCC#C)C(=O)NCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)NC(COCC#C)C(=O)NCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F

Origin of Product

United States

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